BMS-986133 is a compound developed by Bristol-Myers Squibb, primarily recognized for its potential therapeutic applications in the treatment of various diseases. Specifically, it is classified as a selective inhibitor of the protein tyrosine kinase, which plays a critical role in cellular signaling pathways. This compound is part of a broader class of drugs designed to modulate immune responses and has garnered attention for its implications in treating autoimmune diseases and certain cancers.
BMS-986133 originates from research conducted by Bristol-Myers Squibb, a prominent biopharmaceutical company known for its focus on innovative medicines. The classification of BMS-986133 falls under small molecule inhibitors, specifically targeting kinases involved in critical signaling pathways within cells. This classification allows it to potentially affect various biological processes, including cell proliferation and immune response modulation.
The synthesis of BMS-986133 involves several intricate steps typical of organic synthesis in medicinal chemistry. The process begins with the preparation of key intermediates through reactions such as:
The detailed synthetic pathway includes:
BMS-986133 features a complex molecular structure characterized by multiple chiral centers, which contribute to its specificity and potency as an inhibitor. The molecular formula can be represented as , where the exact numbers depend on the specific structural modifications made during synthesis.
The three-dimensional structure of BMS-986133 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target proteins.
The chemical reactivity of BMS-986133 is primarily dictated by its functional groups, which allow it to engage in various biochemical interactions. Key reactions include:
BMS-986133 exerts its pharmacological effects through selective inhibition of specific protein kinases involved in immune response regulation. The mechanism can be summarized as follows:
Quantitative data from preclinical studies indicate significant reductions in disease markers associated with targeted conditions when treated with BMS-986133.
BMS-986133 exhibits distinct physical properties that influence its behavior in biological systems:
Relevant data include melting point, boiling point, and spectral data (NMR, IR) that characterize the compound's identity.
BMS-986133 is primarily explored for its applications in treating autoimmune diseases such as rheumatoid arthritis and certain cancers. Its role as a selective kinase inhibitor positions it as a promising candidate for:
BMS-986133, chemically designated as (S,Z)-17-(4-chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene, belongs to the bicyclic pyrimidine class of synthetic organic compounds. Its molecular formula is C₃₀H₃₃N₅O₂, with a molecular weight of 495.627 g/mol and a monoisotopic mass of 495.263 Da [2] [5]. The compound features:
Table 1: Physicochemical Profile of BMS-986133
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₃N₅O₂ |
Exact Mass | 495.263 Da |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 77.99 Ų |
Solubility | Soluble in DMSO |
Chiral Centers | 1 (S-configuration) |
The compound’s 3D conformation enables precise interaction with the allosteric binding pocket of presenilin-1, γ-secretase’s catalytic subunit. This binding shifts Aβ production toward shorter peptides without inhibiting overall enzyme activity [2] .
γ-Secretase modulators represent a therapeutic subclass distinct from inhibitors (GSIs) due to their mechanism:
BMS-986133 exemplifies translatable pharmacology: Preclinical studies in rats, dogs, and non-human primates demonstrated dose-dependent reductions in cerebrospinal fluid (CSF) Aβ42 (↓40–60%) and Aβ40 (↓20–30%), with commensurate increases in Aβ38 (↑70–90%) and Aβ37 (↑50–80%). Critically, this profile was replicated in human Phase I trials, confirming conserved mechanisms across species [2] [8].
Table 2: Aβ Modulation by BMS-986133 Across Species
Species | Aβ42 Reduction | Aβ38 Increase | Key Observation |
---|---|---|---|
Rat | ~50% | ~90% | Brain/CSF effects correlated |
Dog | ~60% | ~80% | Time-dependent kinetics |
Monkey | ~55% | ~85% | Sustained response (>24h) |
Human | ~45% | ~75% | Robust translation of preclinical data |
The amyloid cascade hypothesis positions Aβ dyshomeostasis as the initiating factor in AD pathogenesis. Key evidence supporting BMS-986133’s mechanism includes:
Table 3: Pathogenic vs. Protective Aβ Peptides in AD
Aβ Species | Role in AD | Aggregation Propensity | Therapeutic Modulation |
---|---|---|---|
Aβ42/Aβ43 | Core plaque components | High (nucleation catalysts) | ↓ by BMS-986133 |
Aβ40 | Moderate inhibitor | Intermediate | Slight reduction by GSMs |
Aβ37/Aβ38 | Aggregation blockers | Low | ↑↑ by BMS-986133 |
Genetic and biochemical studies confirm that Aβ42/43: Aβ37/38 ratios predict disease severity better than absolute Aβ42. BMS-986133 shifts this balance toward neuroprotective peptides, directly countering the molecular defect in sporadic and familial AD [1] [9] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: